molecular formula C9H12O7 B12795231 4,8,11-trihydroxy-2,6,12-trioxatricyclo[6.4.0.01,5]dodecan-7-one CAS No. 87702-51-0

4,8,11-trihydroxy-2,6,12-trioxatricyclo[6.4.0.01,5]dodecan-7-one

Cat. No.: B12795231
CAS No.: 87702-51-0
M. Wt: 232.19 g/mol
InChI Key: GZVOEJHQEJWUKO-UHFFFAOYSA-N
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Description

4,8,11-trihydroxy-2,6,12-trioxatricyclo[64001,5]dodecan-7-one is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8,11-trihydroxy-2,6,12-trioxatricyclo[6.4.0.01,5]dodecan-7-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include cyclization reactions, hydroxylation, and oxidation processes.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where controlled conditions such as temperature, pressure, and pH are maintained to ensure high yield and purity. The use of catalysts and advanced purification techniques like chromatography and crystallization are also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4,8,11-trihydroxy-2,6,12-trioxatricyclo[6.4.0.01,5]dodecan-7-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4,8,11-trihydroxy-2,6,12-trioxatricyclo[6.4.0.01,5]dodecan-7-one has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4,8,11-trihydroxy-2,6,12-trioxatricyclo[6.4.0.01,5]dodecan-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biochemical and physiological responses, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,8,11-trihydroxy-2,6,12-trioxatricyclo[64001,5]dodecan-7-one is unique due to its specific tricyclic structure and the presence of multiple hydroxyl groups

Properties

CAS No.

87702-51-0

Molecular Formula

C9H12O7

Molecular Weight

232.19 g/mol

IUPAC Name

4,8,11-trihydroxy-2,6,12-trioxatricyclo[6.4.0.01,5]dodecan-7-one

InChI

InChI=1S/C9H12O7/c10-4-3-14-9-6(4)15-7(12)8(9,13)2-1-5(11)16-9/h4-6,10-11,13H,1-3H2

InChI Key

GZVOEJHQEJWUKO-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C(=O)OC3C2(OCC3O)OC1O)O

Origin of Product

United States

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